Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16380536
InChI: InChI=1S/C9H10N2O2/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7/h2-3H,4-5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC16380536

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H10N2O2/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7/h2-3H,4-5H2,1H3,(H,10,11)
Standard InChI Key LCIPSEXSXUDVQV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC2=C(CCN2)C=C1

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (molecular formula: C₉H₁₀N₂O₂) consists of a partially saturated pyrrolopyridine core fused with a pyridine ring, where the dihydro moiety reduces aromaticity in the pyrrole segment. The methyl ester group at position 6 enhances solubility in organic solvents and facilitates further functionalization . Key structural features include:

  • A bicyclic system with nitrogen atoms at positions 1 and 3.

  • A carboxylate ester (–COOCH₃) at position 6, which can undergo hydrolysis or transesterification.

  • Partial saturation in the pyrrole ring, conferring conformational flexibility.

The hydrochloride salt (C₉H₁₁ClN₂O₂) is a common derivative, with a molecular weight of 214.65 g/mol . Spectroscopic data, such as NMR and IR, confirm the presence of characteristic peaks for the ester carbonyl (≈1700 cm⁻¹) and aromatic C–H stretches .

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol
Melting PointNot reported (decomposes)
SolubilitySoluble in DMSO, methanol
SMILESCOC(=O)C1=NC2=C(CCN2)C=C1

Synthesis and Derivatization

Cyclization Reactions

The core pyrrolopyridine structure is synthesized via cyclization strategies. A representative method involves reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid under Suzuki–Miyaura conditions ([Pd(dppf)Cl₂], K₂CO₃, dioxane/water, 80°C), yielding 5-phenyl derivatives . Post-functionalization, such as tosylation or esterification, introduces substituents at reactive positions .

Catalytic Cross-Coupling

Industrial and Medicinal Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., ruxolitinib analogs) and antipsychotic agents. Its ester group allows conversion to carboxylic acids, enabling prodrug development .

Agrochemicals

Derivatives function as fungicides and herbicides by targeting plant-specific enzymes. For example, chloro-substituted analogs inhibit fungal ergosterol biosynthesis (EC₅₀: 0.5–1.2 µM).

Materials Science

Conjugated pyrrolopyridine derivatives exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs).

Mechanism of Action

The compound’s biological effects arise from interactions with macromolecular targets:

  • Enzyme Inhibition: Competitive binding to kinase ATP pockets disrupts signal transduction.

  • Receptor Modulation: Partial agonism at GPCRs alters neurotransmitter release.

  • DNA Intercalation: Planar regions of the molecule intercalate into DNA, inhibiting replication in rapidly dividing cells.

Comparative Analysis with Structural Analogs

CompoundStructural DifferenceBioactivity
1-Methyl DerivativeMethyl at N1Enhanced kinase selectivity
5-Phenyl Derivative Phenyl at C5Improved antimicrobial potency
Hydrochloride Salt HCl counterionIncreased aqueous solubility

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